molecular formula C19H15FN2O4 B6054532 1-(4-fluorobenzyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-fluorobenzyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B6054532
M. Wt: 354.3 g/mol
InChI Key: GPWIRYNJWOERIT-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound with potential applications in scientific research. This pyrimidine derivative has attracted attention due to its unique chemical structure and potential biological activities.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been reported to act as an inhibitor of the NF-κB pathway, which is involved in inflammation and cancer. The compound also exhibits antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(4-fluorobenzyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and inhibit the proliferation of cancer cells. The compound has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-fluorobenzyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its potential as a therapeutic agent for a range of diseases and its ability to inhibit the NF-κB pathway. However, the limitations of using this compound include its limited solubility in water, which may affect its bioavailability, and the need for further studies to fully understand its mechanism of action.

Future Directions

For research on 1-(4-fluorobenzyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione include further studies on its potential as a therapeutic agent for neurodegenerative diseases and cancer. The compound's effects on the NF-κB pathway and its antioxidant activity also warrant further investigation. Additionally, the development of more efficient synthesis methods and the optimization of the compound's solubility and bioavailability may lead to increased potential for its use in scientific research.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-fluorobenzylamine and 2-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with barbituric acid in the presence of a catalytic amount of sulfuric acid to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the product.

Scientific Research Applications

1-(4-fluorobenzyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in scientific research. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. It also exhibits potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been studied for its potential as an antibacterial agent.

properties

IUPAC Name

(5Z)-1-[(4-fluorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c1-26-16-5-3-2-4-13(16)10-15-17(23)21-19(25)22(18(15)24)11-12-6-8-14(20)9-7-12/h2-10H,11H2,1H3,(H,21,23,25)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWIRYNJWOERIT-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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